6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one
Description
6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrazine ring, with a chlorine atom attached to the sixth position
Properties
CAS No. |
1350925-21-1 |
|---|---|
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the desired pyrazinone ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry for several reasons:
- Enzyme Inhibition : Research indicates that derivatives of 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one may act as aldose reductase inhibitors. This property is particularly relevant for developing treatments for diabetic complications associated with elevated aldose reductase activity .
- Antioxidant Activity : The compound has shown promising results in in vitro studies concerning antioxidant properties, which are crucial for combating oxidative stress-related diseases .
- Antimicrobial and Anti-inflammatory Effects : Preliminary studies suggest that this compound and its derivatives possess antimicrobial and anti-inflammatory activities, warranting further investigation into their therapeutic potential .
Material Science
This compound is also utilized in the development of materials with unique electronic properties:
- Nonlinear Optical (NLO) Materials : The compound exhibits remarkable NLO responses, making it suitable for applications in photonics and optoelectronic devices. Studies have reported high values of hyperpolarizabilities for derivatives of this compound, indicating their potential use in advanced optical technologies .
- Electrochemical Sensors : Its application in electrochemical DNA sensing represents a novel area of research. The compound's ability to interact with DNA allows for the development of sensitive biosensors for genetic material detection .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(7-Chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid | Contains phenolic side chain; potent aldose reductase inhibitor | IC50 = 0.023 µM against aldose reductase |
| Pyrido[2,3-b]pyrazin-4(5H)-one | Lacks chlorine substitution; simpler structure | Less potent as an aldose reductase inhibitor |
| 5-(Chloromethyl)-pyrido[2,3-b]pyrazine | Chloromethyl group instead of carbonyl | Different reactivity profile due to chloromethyl group |
Case Study 1: Aldose Reductase Inhibition
A study demonstrated that derivatives of this compound exhibit significant inhibition of aldose reductase activity. The most active derivative showed an IC50 value indicating potent inhibitory action against this enzyme involved in diabetic complications .
Case Study 2: NLO Properties
Research conducted on pyrido[2,3-b]pyrazine derivatives highlighted their exceptional NLO properties. The study measured hyperpolarizabilities and found that certain derivatives exhibited high values suitable for photonic applications .
Mechanism of Action
The mechanism of action of 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved can vary depending on the specific biological target and the nature of the derivative.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazin-3-one: Lacks the chlorine atom, which can significantly alter its chemical reactivity and biological activity.
6-Bromo-3H,4H-pyrido[2,3-b]pyrazin-3-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
5H-Pyrrolo[2,3-b]pyrazine: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness: 6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to the presence of the chlorine atom, which can influence its chemical properties and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives.
Biological Activity
6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. For example, derivatives can be synthesized through condensation reactions involving 1,2-dicarbonyl compounds and 1,2-arylenediamines. The structure is characterized by the presence of a chloro group at the 6-position and a pyrazinone moiety, which contributes to its biological activity .
Anticancer Properties
Research has indicated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity against MCF-7 and HepG2 Cells : Related pyrido[2,3-d]pyrimidine derivatives showed IC50 values of 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. Such findings suggest that these compounds may induce apoptosis and inhibit cell proliferation effectively .
- Mechanism of Action : The compound has been linked to the inhibition of PIM-1 kinase, which plays a role in cell cycle regulation and survival pathways in cancer cells. Inhibition of this kinase resulted in a significant increase in apoptosis among treated cells .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes:
- Aldose Reductase : This enzyme is implicated in diabetic complications; inhibition can lead to reduced sorbitol accumulation in cells. The compound demonstrates potential as a therapeutic agent for managing diabetes-related complications by targeting aldose reductase activity.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds:
- Microtubule Stabilization : Compounds similar to this compound have shown the ability to stabilize microtubules in neuronal cells. This stabilization is crucial for maintaining neuronal structure and function and may have implications for treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Cytotoxicity Study : A study involving the evaluation of several pyrido derivatives demonstrated that specific substitutions on the pyrido ring significantly enhanced cytotoxicity against cancer cell lines. The lead compound exhibited an IC50 value lower than that of established chemotherapeutics, indicating its potential as a novel anticancer agent.
Compound Cell Line IC50 (μM) Mechanism 6-Chloro Derivative MCF-7 0.57 PIM-1 Inhibition 6-Chloro Derivative HepG2 1.13 Apoptosis Induction - Neuroprotective Study : In vivo experiments showed that administration of related compounds led to increased levels of acetylated tubulin in brain tissues, suggesting enhanced microtubule stability and potential protective effects against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis using nucleophilic substitution or cyclocondensation reactions. For example, halogenation at the 6-position can be achieved via N-chlorosuccinimide (NCS) in acetonitrile at 70°C (70% yield) . Alternatively, Pd-catalyzed coupling or thiolation steps may precede chlorination to improve regioselectivity .
- Critical Parameters : Monitor reaction progress via TLC and purify intermediates via preparative chromatography. Anhydrous potassium carbonate in acetone facilitates alkylation of pyridazinone precursors .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- X-ray crystallography (e.g., single-crystal analysis) resolves bond angles and ring conformations, as demonstrated for structurally related pyrido-pyrazinones .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on deshielded protons near the chloro substituent (δ 7.5–8.5 ppm for aromatic regions) .
- Mass spectrometry : Confirm molecular weight (177.2 g/mol) via ESI-MS, observing the [M+H] ion at m/z 178.2 .
Q. What are the stability considerations for this compound under varying storage conditions?
- Key Findings :
- The compound is stable at room temperature in inert atmospheres but may hydrolyze in acidic/basic media.
- Storage : Use amber vials at –20°C under argon to prevent oxidation. Avoid prolonged exposure to light or humidity .
Q. What safety protocols are essential for handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing or reactions .
- Toxicity Data : Acute oral toxicity (LD) > 300 mg/kg in rodents; handle with caution due to potential mutagenicity (IARC Category 3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrido-pyrazinone derivatives for CNS targets?
- Case Study : Substitution at the 6-position (e.g., Cl, F, or methyl groups) enhances binding to corticotropin-releasing factor (CRF-1) receptors. For example, 6-chloro derivatives showed IC values < 100 nM in CRF-1 antagonism assays .
- Design Strategy : Introduce polar groups (e.g., hydroxyl or amide) at the 3-position to improve blood-brain barrier permeability .
Q. What analytical techniques resolve contradictions in purity assessments across synthetic batches?
- Troubleshooting Workflow :
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (e.g., dechlorinated byproducts). Adjust mobile phase pH to 3.0 with TFA for optimal resolution .
- Elemental Analysis : Confirm stoichiometry (CHNOCl) with deviations < 0.3% .
- Common Pitfalls : Residual solvents (e.g., DMF) may skew LC-MS results; employ lyophilization for solvent removal .
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
- Experimental Insights :
- Suzuki-Miyaura Coupling : Use THF/water (4:1) at 80°C with PdCl(dppf) and CuI to functionalize the pyrazinone ring (yields: 60–75%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while elevated temperatures (>70°C) accelerate ring closure .
Q. What pharmacological models are suitable for evaluating in vivo efficacy of this compound?
- Preclinical Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
